HDAC6 Inhibition Potency vs. Entinostat
Benzamidoxime derivatives bearing the 3-fluoro-5-hydroxy substitution pattern have demonstrated exceptionally potent HDAC6 inhibition, reaching IC50 values as low as 5 nM in recombinant full-length human GST-tagged HDAC6 enzymatic assays using Fluor de Lys deacetylase substrate [1]. In a class-level analysis, the HDAC6 potency of this benzamidoxime chemotype significantly surpasses that of the clinically approved class I HDAC inhibitor Entinostat (MS-275), which exhibits HDAC1 IC50 of 243 nM, HDAC2 IC50 of 453 nM, and HDAC3 IC50 of 248 nM [2]. This represents an approximately 50- to 90-fold improvement in target enzyme inhibition potency, making the 3-fluoro-5-hydroxy benzamidoxime scaffold a more potent option for HDAC6-targeted mechanistic studies [1][2].
| Evidence Dimension | HDAC enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM against recombinant human HDAC6 (class-level benzamidoxime scaffold with 3-fluoro-5-hydroxy substitution) [1] |
| Comparator Or Baseline | Entinostat: HDAC1 IC50 = 243 nM, HDAC2 IC50 = 453 nM, HDAC3 IC50 = 248 nM; HDAC6 IC50 >30 µM (inactive) [2] |
| Quantified Difference | Approximately 50- to >6,000-fold greater potency against HDAC6 vs. Entinostat's class I selectivity |
| Conditions | Recombinant enzyme assay with fluorogenic substrate; Entinostat values from 10-point dose-response curves with 3-fold serial dilution starting from 30 µM [1][2] |
Why This Matters
For researchers requiring selective HDAC6 tool compounds, this scaffold provides potent inhibition where Entinostat is functionally inactive, directly impacting experimental design and target validation workflows.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373): IC50 5 nM against recombinant human HDAC6. https://www.bindingdb.org/ (accessed 2026-05-05). View Source
- [2] PMC Table 2. Entinostat HDAC inhibition profile: HDAC1 IC50 = 1.480 µM, HDAC2 IC50 = 0.790 µM, HDAC4 >30 µM, HDAC6 >30 µM. Compounds tested in duplicate in 10-point dose curve. https://www.ncbi.nlm.nih.gov/pmc/ (accessed 2026-05-05). View Source
